![molecular formula C13H17NO3 B14257605 2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde CAS No. 220090-92-6](/img/structure/B14257605.png)
2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde is an organic compound with a complex structure that includes a benzaldehyde core substituted with a hydroxy group, a methyl group, and a morpholin-4-ylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde typically involves the reaction of 2-Hydroxy-5-methylbenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction is usually carried out in an ethanol solution under reflux conditions for about an hour. The resulting solution is then left to crystallize, yielding the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The hydroxy and methyl groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various reagents can be used depending on the specific substitution reaction desired.
Major Products
Oxidation: 2-Hydroxy-5-methylbenzoic acid.
Reduction: 2-Hydroxy-5-methylbenzyl alcohol.
Substitution: Products vary depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The hydroxy and morpholin-4-ylmethyl groups may play a role in its biological activity by facilitating interactions with enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-5-methylbenzaldehyde: Similar structure but lacks the morpholin-4-ylmethyl group.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Similar structure with a methoxy group instead of a methyl group.
3-Methyl-5-(morpholin-4-yl)pyridin-2-amine: Contains a morpholin-4-yl group but has a pyridine ring instead of a benzaldehyde core .
Uniqueness
2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde is unique due to the presence of both the hydroxy and morpholin-4-ylmethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
220090-92-6 |
|---|---|
Molekularformel |
C13H17NO3 |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
2-hydroxy-5-methyl-3-(morpholin-4-ylmethyl)benzaldehyde |
InChI |
InChI=1S/C13H17NO3/c1-10-6-11(13(16)12(7-10)9-15)8-14-2-4-17-5-3-14/h6-7,9,16H,2-5,8H2,1H3 |
InChI-Schlüssel |
WKIIOSJTGLRQBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C=O)O)CN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


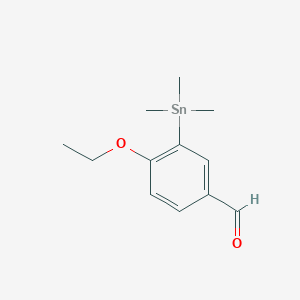

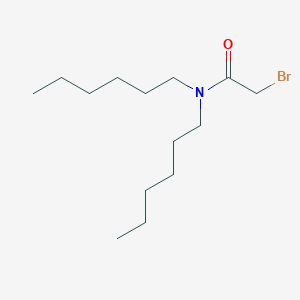
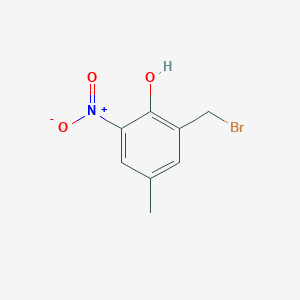
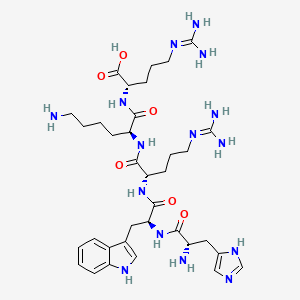
![Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14257566.png)

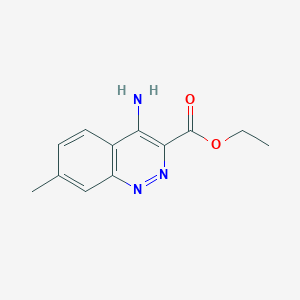
![Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]-](/img/structure/B14257582.png)
![4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde](/img/structure/B14257585.png)
![2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan](/img/structure/B14257586.png)
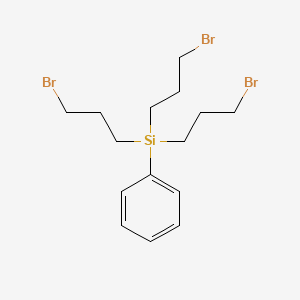
![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI)](/img/structure/B14257597.png)
![Methyl 3-fluoro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14257602.png)
